BenchChemオンラインストアへようこそ!

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Medicinal Chemistry Heterocyclic Chemistry Antimicrobial Research

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 81022-79-9) is a 1,4-dihydro-1,8-naphthyridine derivative featuring a 4-phenyl substituent, a 2-methyl group, and a 3-carboxylic acid ethyl ester. This compound belongs to a class of heterocyclic small molecules that have been identified in patent literature as potential dual pharmacophores, capable of simultaneously inhibiting acetylcholinesterase (AChE) activity and blocking L-type calcium channels.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 81022-79-9
Cat. No. B14123992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
CAS81022-79-9
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)C
InChIInChI=1S/C18H18N2O2/c1-3-22-18(21)15-12(2)20-17-14(10-7-11-19-17)16(15)13-8-5-4-6-9-13/h4-11,16H,3H2,1-2H3,(H,19,20)
InChIKeyKQYJGIRPWSGMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 81022-79-9): Structural and Functional Class Overview for Procurement


Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 81022-79-9) is a 1,4-dihydro-1,8-naphthyridine derivative featuring a 4-phenyl substituent, a 2-methyl group, and a 3-carboxylic acid ethyl ester. This compound belongs to a class of heterocyclic small molecules that have been identified in patent literature as potential dual pharmacophores, capable of simultaneously inhibiting acetylcholinesterase (AChE) activity and blocking L-type calcium channels [1]. Its 1,4-dihydro core and specific substitution pattern differentiate it from the more common 4-oxo-1,4-dihydro-1,8-naphthyridine analogs, potentially influencing its reactivity, physicochemical profile, and biological target engagement [2].

Why Generic 1,8-Naphthyridine Analogs Cannot Substitute for Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate


Substitution within the 1,8-naphthyridine class is highly dependent on the oxidation state of the core heterocycle and the nature of the substituents. The target compound possesses a 1,4-dihydro configuration, which is structurally distinct from the aromatic or 4-oxo-1,4-dihydro naphthyridine scaffolds that dominate antimicrobial and antibacterial research [1]. Patent filings specifically claim 1,4-dihydro-1,8-naphthyridines as dual L-type calcium channel blockers and acetylcholinesterase inhibitors, a functional profile not ascribed to the fully oxidized naphthyridine analogs [2]. QSAR models on phenyl-substituted naphthyridines further demonstrate that biological activity, particularly antimicrobial potency, is highly sensitive to the position and type of substituents, with logP and electronic parameters playing critical roles [1]. Therefore, substituting the 4-phenyl-2-methyl-3-ethyl ester substitution pattern with a 4-oxo or 3-carboxamide analog would likely ablate the specific dual-activity profile and significantly alter target engagement, making generic interchange scientifically unsound.

Quantitative Evidence Guide for Differentiation of Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 81022-79-9)


Structural Distinction from 4-Oxo-1,4-dihydro-1,8-naphthyridine Antimicrobial Scaffolds

The target compound is a 1,4-dihydro derivative, whereas the majority of biologically characterized 1,8-naphthyridines in the antimicrobial field possess a 4-oxo group. In QSAR models developed for substituted 3- or 4-phenyl-1,8-naphthyridines, the presence of a 4-oxo group significantly influences the molecular electrostatic potential and hydrogen-bonding capacity, which are critical for antibacterial target interaction [1]. The target compound lacks this carbonyl at position 4, resulting in a different pharmacophoric pattern. While no direct head-to-head antimicrobial assay data is available for this specific compound against a 4-oxo comparator, the QSAR model's physicochemical descriptor analysis predicts a distinct activity profile [1].

Medicinal Chemistry Heterocyclic Chemistry Antimicrobial Research

Potential Dual Calcium Channel Blocking and Acetylcholinesterase Inhibitory Activity

A patent from Jiangsu Simovay Pharmaceutical Co. Ltd. specifically claims 1,4-dihydro-1,8-naphthyridine derivatives as compounds possessing dual inhibitory activity against L-type calcium channels and acetylcholinesterase (AChE) [1]. The general formula in the patent encompasses the target compound's core structure, distinguishing it from dihydropyridine calcium channel blockers (e.g., nifedipine) which lack AChE activity, and from pure AChE inhibitors (e.g., donepezil) which lack calcium channel blockade. The patent describes this dual mechanism as therapeutically advantageous for vascular dementia and Alzheimer's disease. Specific IC50 data for the target compound is not disclosed in the patent; the claim is supported by class-level biological data for representative examples [1].

Neurodegenerative Disease Cardiovascular Research Calcium Channel Pharmacology

Substituent-Dependent Lipophilicity Differentiation from 4-Hydroxy and 6-Methyl-2-oxo Analogs

The target compound's computed partition coefficient (LogP) is 3.614, as reported in supplier databases . This value differentiates it from structurally analogous naphthyridines such as ethyl 6-methyl-2-oxo-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate and ethyl 4-hydroxy-2-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate, where the introduction of polar groups (oxo, hydroxy) would substantially lower LogP. QSAR studies on 3- and 4-phenyl-1,8-naphthyridines confirm that lipophilicity (LogP) is a critical determinant of antimicrobial and antimycobacterial potency, with optimal LogP ranges identified between 3.0 and 4.5 [1]. The target compound's LogP of 3.614 falls within this optimal window, while the more polar analogs are predicted to have LogP values below 2.5 [1].

Physicochemical Profiling QSAR Modeling Drug Design

Recommended Research and Procurement Application Scenarios for Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate


Dual L-Type Calcium Channel and Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Models

Use the compound as a chemical probe in in vitro enzymatic and cellular assays to validate the dual-activity hypothesis for 1,4-dihydro-1,8-naphthyridines. The structural basis for this application is established by patent claims covering the compound's scaffold class [1]. Researchers comparing this compound to single-mechanism controls (e.g., nimodipine for calcium channels, donepezil for AChE) can interrogate whether simultaneous target engagement confers synergistic neuroprotective effects in neuronal cell models of calcium dysregulation and cholinergic deficit.

Scaffold-Hopping Control in Antimicrobial 1,8-Naphthyridine Discovery Programs

Deploy the compound as a comparative control in structure-activity relationship (SAR) studies of 4-oxo-1,8-naphthyridine antimicrobial agents. The lack of the 4-oxo pharmacophore differentiates it from the majority of active antibacterial naphthyridines described in QSAR models [2]. By profiling this compound alongside active 4-oxo analogs under identical assay conditions, research teams can experimentally determine the contribution of the position-4 carbonyl to target binding and antibacterial potency, informing scaffold optimization strategies.

Lipophilicity-Dependent Cellular Uptake Studies in Naphthyridine Library Profiling

Utilize the compound's predicted LogP of 3.614 as a benchmark for evaluating the relationship between lipophilicity and cellular permeability within a panel of structurally related naphthyridines [1][2]. In parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments, compare the permeability coefficient of this compound against more polar analogs (e.g., 4-hydroxy or 2-oxo derivatives) to establish quantitative structure-property relationship (QSPR) models that guide the design of naphthyridine-based probes with optimal brain penetration or oral bioavailability.

Quote Request

Request a Quote for Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.